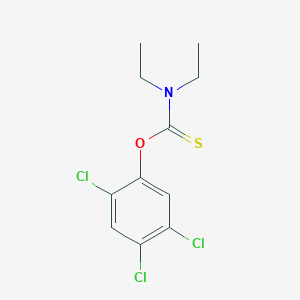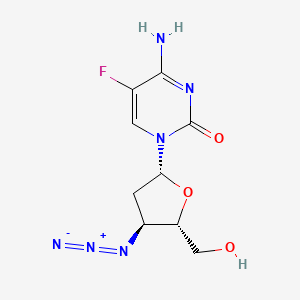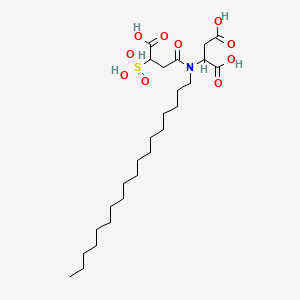
N-(1,2-Dicarboxyethyl)-N-octadecyl sulfosuccinamic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1,2-Dicarboxyethyl)-N-octadecyl sulfosuccinamic acid is a complex organic compound that belongs to the class of sulfosuccinamic acids. This compound is characterized by the presence of a long octadecyl chain, which imparts hydrophobic properties, and a sulfosuccinamic acid moiety, which provides hydrophilic characteristics. This unique combination makes it an effective surfactant and emulsifying agent, widely used in various industrial and scientific applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,2-Dicarboxyethyl)-N-octadecyl sulfosuccinamic acid typically involves the following steps:
Nucleophilic Addition-Elimination Reaction: The initial step involves the nucleophilic addition of octadecylamine to maleic anhydride, forming N-octadecylmaleamic acid.
Sulfonation: The N-octadecylmaleamic acid is then sulfonated using sulfur trioxide or chlorosulfonic acid to introduce the sulfonic acid group, resulting in this compound.
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large reactors under controlled temperature and pressure conditions. The reaction mixture is continuously stirred to ensure uniformity, and the product is purified through crystallization or distillation to achieve the desired purity levels.
Analyse Chemischer Reaktionen
Types of Reactions
N-(1,2-Dicarboxyethyl)-N-octadecyl sulfosuccinamic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfonic acid derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonic acid group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.
Substitution: Various nucleophiles such as amines, alcohols; often in the presence of catalysts.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted sulfosuccinamic acid derivatives.
Wissenschaftliche Forschungsanwendungen
N-(1,2-Dicarboxyethyl)-N-octadecyl sulfosuccinamic acid has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in the synthesis of nanoparticles and as an emulsifying agent in various chemical reactions.
Biology: Employed in the formulation of biological buffers and as a stabilizing agent for proteins and enzymes.
Medicine: Investigated for its potential use in drug delivery systems due to its amphiphilic nature.
Industry: Utilized in the production of detergents, cosmetics, and personal care products due to its excellent emulsifying properties.
Wirkmechanismus
The mechanism of action of N-(1,2-Dicarboxyethyl)-N-octadecyl sulfosuccinamic acid is primarily based on its ability to reduce surface tension and form micelles. The hydrophobic octadecyl chain interacts with non-polar substances, while the hydrophilic sulfosuccinamic acid moiety interacts with polar substances, facilitating the formation of stable emulsions. This amphiphilic nature allows it to effectively solubilize and stabilize various compounds.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(1,2-Dicarboxyethyl)-D,L-aspartic acid
- N-(1,2-Dicarboxyethyl)chitosan
- Tetrasodium iminodisuccinate
Uniqueness
N-(1,2-Dicarboxyethyl)-N-octadecyl sulfosuccinamic acid stands out due to its long octadecyl chain, which imparts superior hydrophobic properties compared to other similar compounds. This makes it particularly effective in applications requiring strong emulsifying and surfactant properties.
Eigenschaften
CAS-Nummer |
81869-17-2 |
|---|---|
Molekularformel |
C26H47NO10S |
Molekulargewicht |
565.7 g/mol |
IUPAC-Name |
2-[(3-carboxy-3-sulfopropanoyl)-octadecylamino]butanedioic acid |
InChI |
InChI=1S/C26H47NO10S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-27(21(25(31)32)19-24(29)30)23(28)20-22(26(33)34)38(35,36)37/h21-22H,2-20H2,1H3,(H,29,30)(H,31,32)(H,33,34)(H,35,36,37) |
InChI-Schlüssel |
YRTAHOYMHHXQPH-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCCN(C(CC(=O)O)C(=O)O)C(=O)CC(C(=O)O)S(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


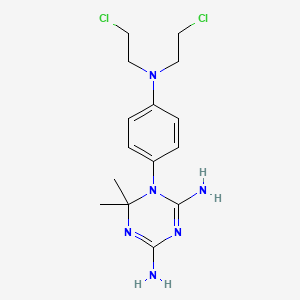
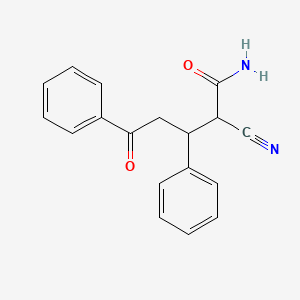
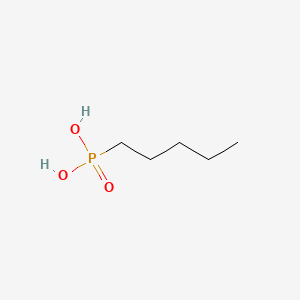
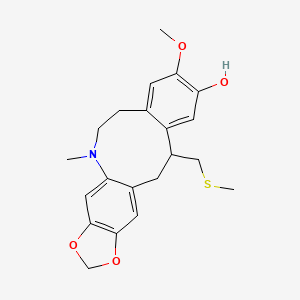
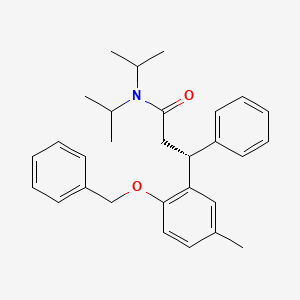
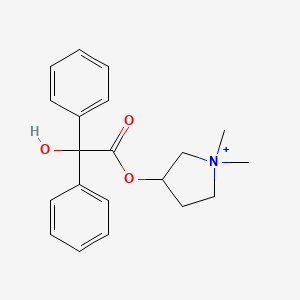
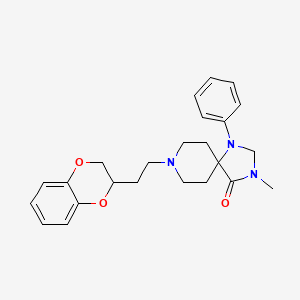
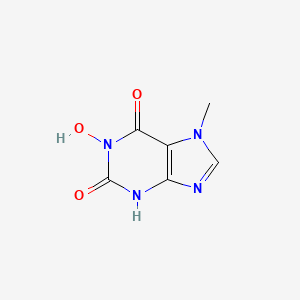
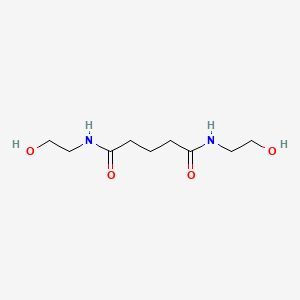

![2-(4-Bromobenzoyl)-4-(4-bromophenyl)-6,7-dimethylpyrrolo[1,2-a]pyrimidine-8-carbonitrile](/img/structure/B15195916.png)
